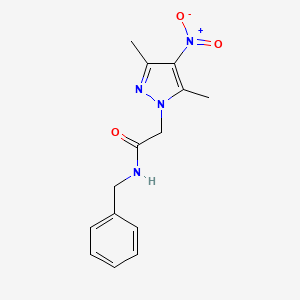![molecular formula C19H13ClN2 B5663112 2-[2-(4-chlorophenyl)vinyl]-1H-perimidine](/img/structure/B5663112.png)
2-[2-(4-chlorophenyl)vinyl]-1H-perimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The study of perimidine derivatives, including compounds related to "2-[2-(4-chlorophenyl)vinyl]-1H-perimidine", involves exploring their synthesis, molecular structures, and diverse chemical properties. Perimidines are an important class of heterocyclic compounds known for their unique structural features and potential biological activities.
Synthesis Analysis
The synthesis of perimidine derivatives often involves cyclization reactions and condensation with various reagents. For example, the synthesis of pyrimidine derivatives can be achieved through single-step conversions of N-vinyl and N-aryl amides, indicating a method that could potentially be applied to synthesize related perimidine compounds (Movassaghi & Hill, 2006).
Molecular Structure Analysis
Perimidines exhibit 1,3-annular tautomerism, a feature critical to understanding their molecular structure. The structure of 2-substituted-1H-perimidines, for example, demonstrates the imine and enamine forms due to tautomerism, offering insights into the structural analysis of similar compounds (Sović et al., 2013).
Chemical Reactions and Properties
Perimidine derivatives engage in various chemical reactions, including cyclization, chlorination, and conjugate addition reactions, highlighting their reactive versatility. The chlorination reaction of perimidines, for instance, demonstrates the electrophilic substitution at specific positions on the perimidine ring (Kuz’menko & Pozharskii, 1978).
Physical Properties Analysis
The physical properties of perimidine derivatives, such as crystal structure and hydrogen bonding patterns, are crucial for understanding their stability and interactions. X-ray crystallography studies, for example, have elucidated the crystal structures of specific perimidine derivatives, providing valuable information on their solid-state arrangements (Goge, Sithebe, & Papo, 2022).
Chemical Properties Analysis
The chemical properties of perimidines, including their reactivity and potential biological activities, are areas of significant interest. Studies have explored the synthesis and biological activity of perimidine derivatives, underscoring their potential in medicinal chemistry (Panchasara & Pande, 2009).
properties
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-perimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2/c20-15-10-7-13(8-11-15)9-12-18-21-16-5-1-3-14-4-2-6-17(22-18)19(14)16/h1-12H,(H,21,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSIIDWJNLZHDU-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)/C=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(3-hydroxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5663035.png)

![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-methoxy-2-methylpropanamide](/img/structure/B5663047.png)

![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5663060.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5663063.png)
![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(cyclopropylcarbonyl)-4-piperidinecarboxamide hydrochloride](/img/structure/B5663076.png)
![methyl [(5-bromo-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5663091.png)
![{1-[(2-chlorophenyl)sulfonyl]-3-ethyl-3-piperidinyl}methanol](/img/structure/B5663104.png)

![1-{2-methyl-5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]phenyl}imidazolidin-2-one](/img/structure/B5663118.png)
![ethyl 3,5-dimethyl-2-[(4-methylphenyl)hydrazono]-2H-pyrrole-4-carboxylate](/img/structure/B5663120.png)
![N-{3-[(1-methylpiperidin-4-yl)oxy]propyl}pyrimidin-4-amine](/img/structure/B5663132.png)
![(4S)-1-cyclopentyl-N,N-diethyl-4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5663138.png)